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Compound of Interest

Compound Name:

4-[(3,5-

Dichlorophenoxy)methyl]benzoic

acid

CAS No.: 149288-43-7

Cat. No.: B3104696

Get Quote

From Auxin Mimicry to Antimycobacterial Scaffolds

Executive Summary
This guide provides a high-level technical analysis of Dichlorophenoxy Benzoic Acids

(DCPBAs), a privileged scaffold bridging agrochemical utility and medicinal chemistry. While

historically associated with auxin-mimic herbicides (analogs of 2,4-D), recent medicinal

chemistry campaigns have repurposed this scaffold for antitubercular activity (InhA inhibition)

and anti-inflammatory applications. This document objectively compares the SAR profiles of

various DCPBA isomers, delineating the structural features that shift activity from phytotoxicity

to therapeutic enzyme inhibition.

Chemical Scaffold & Nomenclature
The DCPBA scaffold consists of a dichlorinated phenyl ring linked via an ether oxygen to a

benzoic acid moiety. Unlike the phenoxyacetic acids (e.g., 2,4-D) which have a two-carbon
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aliphatic tail, the benzoic acid derivatives possess a direct aromatic attachment, altering pKa,

lipophilicity, and binding pocket rigidity.

Core Numbering:

Ring A (Distal): Dichlorophenyl moiety (Hydrophobic "Warhead").

Linker: Ether oxygen (-O-).

Ring B (Proximal): Benzoic acid moiety (Polar "Anchor").

Key Isomers Analyzed
Compound Class

Chlorine Pattern
(Ring A)

Linker Position
(Ring B)[1]

Primary
Application

2,4-D Analogs 2,4-Dichloro Ortho/Para to COOH
Herbicidal (Auxin

Agonist)

Triclosan Mimics 3,5-Dichloro Para to COOH
Antitubercular (InhA

Inhibitor)

Biaryl Isosteres 3,5-Dichloro
(Direct C-C bond, no

ether)

Toxicity Risk (AhR

Agonist)

Structure-Activity Relationship (SAR) Deep Dive
The biological activity of DCPBAs is governed by a "Tripartite" SAR model involving the

hydrophobic tail, the linker flexibility, and the acid headgroup.

A. Ring A: The Hydrophobic Clamp (Cl Substitution)
2,4-Substitution (Herbicidal): The 2,4-dichloro pattern creates a steric shape that fits the

TIR1 ubiquitin ligase pocket in plants. The ortho-chlorine locks the conformation, mimicking

Indole-3-Acetic Acid (IAA).

3,5-Substitution (Medicinal): In drug discovery, particularly for Mycobacterium tuberculosis

(Mtb), the 3,5-dichloro pattern is preferred. It increases lipophilicity (
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value) without the steric clash of an ortho-chlorine, allowing the molecule to slide into the
deep hydrophobic substrate-binding loop of enoyl-ACP reductase (InhA).

B. The Linker: Ether (-O-) vs. Biaryl (C-C)
Ether Advantage: The oxygen atom acts as a hydrogen bond acceptor (HBA) and introduces

a bond angle (~120°) that allows "butterfly" flexibility. This is crucial for induced fit in enzymes

like MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase).

Biaryl Risk: Removing the oxygen to form a direct biphenyl bond (e.g., 3-(3,5-

dichlorophenyl)benzoic acid) flattens the molecule. Warning: Coplanar polychlorinated

biphenyls are potent agonists of the Aryl Hydrocarbon Receptor (AhR), leading to dioxin-like

toxicity. The ether linker disrupts this planarity, improving the safety profile.

C. Ring B: The Benzoic Acid Anchor
Acidity (pKa ~4.2): Less acidic than phenoxyacetic acids (pKa ~3.0). This reduces ionization

at physiological pH (7.4), improving passive membrane permeability for intracellular targets

(e.g., inside macrophages for TB).

Prodrug Potential: The benzoic acid is frequently esterified (e.g., propyl or phenyl esters) to

mask the charge during entry into mycobacteria, where esterases hydrolyze it back to the

active free acid.

Visualizations
Diagram 1: SAR Logic Map
This diagram illustrates the functional impact of structural modifications on the DCPBA scaffold.
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Caption: Functional dissection of the DCPBA scaffold highlighting the divergence between

herbicidal (2,4-Cl) and medicinal (3,5-Cl) pathways.

Comparative Performance Data
The following table contrasts the performance of a representative DCPBA (Antitubercular

candidate) against standard alternatives.
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Feature
4-(3,5-

Dichlorophenoxy)be

nzoic acid

2,4-D

(Phenoxyacetic acid)

Triclosan (Diphenyl

Ether)

Primary Target Bacterial InhA / MenB Plant TIR1 Receptor Bacterial FabI / InhA

Mechanism
Substrate competition

(Lipid pocket)

Auxin hormone

mimicry

NADH cofactor

competition

Selectivity
High (Bacterial vs.

Mammalian)

Low (Dicots vs.

Monocots)

Moderate (Broad

spectrum)

Lipophilicity (cLogP)
~4.5 (High membrane

penetration)

~2.8 (Systemic

transport)
~4.8 (High retention)

Toxicity Risk Low (Non-coplanar)
Moderate (Eye

irritation, drift)

Low (Resistance

concerns)

Experimental Insight: In M. tuberculosis assays (Alamar Blue), 3,5-dichlorophenoxy benzoic

acid esters have demonstrated MIC values < 10 µg/mL, comparable to second-line drugs,

whereas 2,4-D shows negligible activity against mycobacteria due to poor binding fit in the InhA

pocket.

Experimental Protocols
A. Synthesis: Ullmann Ether Condensation
Context: This is the industry-standard method for constructing the diaryl ether bond. Safety:

Copper salts are toxic; handle with care.

Reagents: 3,5-Dichlorophenol (1.0 eq), 4-Iodobenzoic acid methyl ester (1.1 eq),

(2.0 eq), CuI (10 mol%), N,N-Dimethylglycine (20 mol%).

Solvent: 1,4-Dioxane (anhydrous).

Procedure:

Charge a sealed tube with phenol, aryl iodide, base, and catalyst ligand.
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Degas with

for 10 mins.

Heat to 90-110°C for 12-16 hours.

Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Dilute with EtOAc, wash with 1N HCl (to remove Cu), brine, and dry over

.

Hydrolysis: Treat the intermediate ester with LiOH in THF/H2O (1:1) at RT for 4h to yield the

final benzoic acid.

B. Assay: REMA (Resazurin Microtiter Assay) for Anti-TB
Activity
Context: A self-validating colorimetric assay for determining MIC.

Preparation: Dissolve DCPBA derivatives in DMSO (stock 10 mg/mL).

Inoculum:M. tuberculosis H37Rv strain, diluted to optical density (OD600) of 0.001.

Plate Setup: Use 96-well plates. Add 100 µL of 7H9 broth. Perform serial 2-fold dilutions of

the compound.

Incubation: Add 100 µL of bacterial suspension. Incubate at 37°C for 7 days.

Readout: Add 30 µL of 0.01% Resazurin (blue). Incubate 24h.

Pink Color: Viable bacteria (Reduction of resazurin to resorufin).

Blue Color: No growth (Inhibition).

Validation: Rifampicin control well must be blue; Growth control must be pink.

Diagram 2: InhA Binding Mode Mechanism
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This diagram visualizes how the 3,5-DCPBA scaffold inhibits the InhA enzyme (based on

Triclosan homology).
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Caption: Schematic of 3,5-DCPBA binding to InhA. The dichlorophenyl tail mimics the fatty acid

substrate, while the benzoic acid interacts with the catalytic domain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3104696/docs#technical-guide-structure-activity-
relationship-sar-of-dichlorophenoxy-benzoic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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